molecular formula C19H18Cl2N4O2S B2994202 N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1327218-67-6

N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2994202
CAS No.: 1327218-67-6
M. Wt: 437.34
InChI Key: CYJSKKGUTBCAPA-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by:

  • A 2,3-dichlorophenyl group attached to the acetamide nitrogen.
  • A piperidine ring substituted at the 4-position with a 1,3,4-thiadiazol-2-yl moiety.
  • A furan-2-yl substituent on the thiadiazole ring.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2S/c20-13-3-1-4-14(17(13)21)22-16(26)11-25-8-6-12(7-9-25)18-23-24-19(28-18)15-5-2-10-27-15/h1-5,10,12H,6-9,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJSKKGUTBCAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure incorporating multiple functional groups:

  • Dichlorophenyl group : Enhances lipophilicity and biological activity.
  • Furan moiety : Known for its role in various biological activities.
  • Thiadiazole ring : Associated with diverse pharmacological effects.

The molecular formula is C19H18Cl2N4O3C_{19}H_{18}Cl_2N_4O_3, with a molecular weight of 421.28 g/mol .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways.

Experimental studies are necessary to elucidate these mechanisms further.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain derivatives possess:

  • Antibacterial activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer potential. Studies suggest that compounds similar to this compound can inhibit cancer cell proliferation by targeting DNA replication processes and key kinases involved in tumorigenesis .

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those related to this compound. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .

CompoundMIC (µg/mL)Activity
Compound A32.6High
Compound B47.5Moderate

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, several thiadiazole derivatives were tested against cancer cell lines such as HepG2 and A549. The results indicated promising IC50 values for selected compounds:

CompoundCell LineIC50 (µM)
Compound XHepG24.37
Compound YA5498.03

These findings suggest that this compound may have significant therapeutic potential in treating infections and cancers.

Comparison with Similar Compounds

Research Implications

  • Synthetic Efficiency : Thiadiazole derivatives with benzylthio or chlorobenzylthio substituents (e.g., 5h, 5j) exhibit higher yields (79–88%) compared to furan analogs, suggesting favorable reaction kinetics .
  • Conformational Dynamics : Crystallographic data () highlight the role of dihedral angles in molecular packing and intermolecular interactions, which may guide optimization for solubility or stability .

Q & A

Basic: What synthetic strategies are effective for preparing N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Condensation of thiosemicarbazide with carboxylic acid derivatives (e.g., furan-2-carboxylic acid) using POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate intermediates .

Piperidine Substitution : Coupling the thiadiazole intermediate with piperidine derivatives via nucleophilic substitution or amidation reactions .

Acetamide Linkage : Reacting the piperidine-thiadiazole intermediate with 2,3-dichlorophenyl isocyanate or chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond .
Key Considerations : Use anhydrous conditions for POCl₃ reactions and monitor reaction progress via TLC or HPLC.

Basic: Which spectroscopic and structural characterization methods are critical for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the furan ring protons appear as doublets near δ 6.3–7.4 ppm, while thiadiazole carbons resonate at δ 160–170 ppm .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths. A related thiadiazole-acetamide derivative showed a dihedral angle of 85.2° between the thiadiazole and phenyl rings, influencing planarity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~495 g/mol).

Advanced: How can researchers address low yields in multi-step syntheses of similar acetamide-thiadiazole derivatives?

Methodological Answer:
Low yields (e.g., 2–5% in 11-step routes ) arise from:

  • Intermediate Instability : Protect reactive groups (e.g., tert-butoxycarbonyl for amines) during coupling steps.
  • Optimization Strategies :
    • Use microwave-assisted synthesis to reduce reaction time and improve thiadiazole cyclization efficiency .
    • Screen catalysts (e.g., DMAP for amidation) to enhance coupling efficiency between piperidine and acetamide moieties .
      Data-Driven Example : A study achieved 72% yield for a thiadiazole-piperidine intermediate by replacing POCl₃ with PCl₃ and reducing temperature to 70°C .

Advanced: How to resolve contradictions in reported biological activities of thiadiazole-acetamide derivatives?

Methodological Answer:
Discrepancies in antibacterial or enzyme inhibition results (e.g., Staphylococcus aureus vs. E. coli activity ) require:

Standardized Assays : Use CLSI guidelines for MIC determinations and consistent bacterial strains.

Purity Validation : Confirm compound purity (>95%) via HPLC to exclude confounding effects from byproducts .

Structural-Activity Analysis : Compare substituent effects; e.g., electron-withdrawing groups (Cl, F) on the phenyl ring enhance lipoxygenase inhibition by 40% compared to methoxy groups .

Advanced: What computational approaches support mechanistic studies of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Predict binding modes with target enzymes (e.g., lipoxygenase or bacterial DNA gyrase). A study showed that the thiadiazole sulfur forms a hydrogen bond (2.1 Å) with Tyr-355 in lipoxygenase, critical for inhibition .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituents. For example, furan’s electron-rich nature increases nucleophilic attack susceptibility at the thiadiazole C-2 position .

Basic: What are the primary biological targets explored for thiadiazole-acetamide analogs?

Methodological Answer:

  • Enzyme Inhibition : Lipoxygenase (anti-inflammatory), acetylcholinesterase (neurodegenerative diseases), and bacterial enoyl-ACP reductase .
  • Antimicrobial Activity : Thiadiazole derivatives disrupt bacterial cell membranes via thiol group interactions, with MIC values ranging from 8–64 µg/mL .

Advanced: How does the piperidine-thiadiazole conformation impact pharmacological activity?

Methodological Answer:

  • Conformational Rigidity : X-ray data shows that piperidine’s chair conformation positions the thiadiazole ring perpendicular to the acetamide plane, enhancing steric complementarity with enzyme active sites .
  • SAR Studies : Replacing piperidine with morpholine reduces activity by 60%, highlighting the importance of nitrogen basicity for target binding .

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